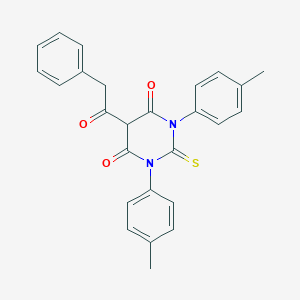![molecular formula C16H17NO5 B284027 2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide](/img/structure/B284027.png)
2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide is a chemical compound that has been the subject of scientific research due to its potential applications in various fields, including medicine, agriculture, and industry.
科学研究应用
2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide has been studied for its potential applications in various fields. In medicine, it has been investigated for its anticancer, anti-inflammatory, and antiviral properties. In agriculture, it has been studied for its potential as a plant growth regulator and pesticide. In industry, it has been investigated for its potential as a precursor for the synthesis of other compounds.
作用机制
The mechanism of action of 2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide varies depending on the application. In medicine, it has been shown to inhibit the growth and proliferation of cancer cells by inducing apoptosis and cell cycle arrest. It also exhibits anti-inflammatory and antiviral properties by inhibiting the production of inflammatory cytokines and viral replication, respectively. In agriculture, it acts as a plant growth regulator by stimulating plant growth and development. As a pesticide, it acts by disrupting the nervous system of pests.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound vary depending on the application. In medicine, it has been shown to induce apoptosis and cell cycle arrest in cancer cells, reduce inflammation, and inhibit viral replication. In agriculture, it stimulates plant growth and development, leading to increased yield and quality of crops. As a pesticide, it disrupts the nervous system of pests, leading to their death.
实验室实验的优点和局限性
The advantages of using 2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide in lab experiments include its potential as a versatile compound with various applications and its relatively simple synthesis method. However, its limitations include its potential toxicity and the need for further research to fully understand its mechanism of action and potential side effects.
未来方向
For the research and development of 2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide include investigating its potential as a therapeutic agent for various diseases, including cancer, inflammatory diseases, and viral infections. Further research is also needed to fully understand its mechanism of action and potential side effects. In agriculture, future directions include investigating its potential as a plant growth regulator and pesticide with improved efficacy and reduced toxicity. In industry, future directions include investigating its potential as a precursor for the synthesis of other compounds with various applications.
合成方法
2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydro-6H-benzo[c]chromen-4-yl)oxy]acetamide can be synthesized through a multistep process involving the reaction of 4-hydroxycoumarin with various reagents, including acetic anhydride and hydroxylamine hydrochloride. The synthesis method has been optimized to improve the yield and purity of the compound, making it suitable for various applications.
属性
分子式 |
C16H17NO5 |
|---|---|
分子量 |
303.31 g/mol |
IUPAC 名称 |
2-[(3-methoxy-6-oxo-7,8,9,10-tetrahydrobenzo[c]chromen-4-yl)oxy]acetamide |
InChI |
InChI=1S/C16H17NO5/c1-20-12-7-6-10-9-4-2-3-5-11(9)16(19)22-14(10)15(12)21-8-13(17)18/h6-7H,2-5,8H2,1H3,(H2,17,18) |
InChI 键 |
MVUZWBMSZCYBQD-UHFFFAOYSA-N |
SMILES |
COC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)OCC(=O)N |
规范 SMILES |
COC1=C(C2=C(C=C1)C3=C(CCCC3)C(=O)O2)OCC(=O)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![6-Amino-3-methyl-4-{4-[(2-methylbenzyl)oxy]phenyl}-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283944.png)
![6-Amino-3-methyl-4-[4-(1-naphthylmethoxy)phenyl]-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B283945.png)
![2-(3-chlorophenoxy)-N-[3-(trifluoromethyl)phenyl]acetamide](/img/structure/B283946.png)
![methyl 10-methoxy-2,2,8,8-tetramethyl-3,4,7,8-tetrahydro-2H,6H-pyrano[3,2-g]chromene-5-carboxylate](/img/structure/B283948.png)

![4-{[4-(4-chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}-1-phenyl-3-propyl-1H-pyrazol-5-ol](/img/structure/B283952.png)
![7-methyl-5-phenyl-1,5-dihydro-2H-pyrano[2,3-d]pyrimidine-2,4(3H)-dione](/img/structure/B283953.png)
![2-{[4-(4-Chlorophenyl)-1,3-thiazol-2-yl]sulfanyl}acetohydrazide](/img/structure/B283959.png)

![7-methoxy-8-[3-(4-methoxyphenyl)acryloyl]-4-phenyl-2H-chromen-2-one](/img/structure/B283963.png)
![6-bromo-5-methyl-1,3-diphenyl-2-thioxo-2H-pyrano[2,3-d]pyrimidine-4,7(1H,3H)-dione](/img/structure/B283964.png)
![5-[(3-methylphenyl)diazenyl]-1-(2-naphthyl)-3-phenyl-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B283966.png)

![1,3-bis(4-chlorophenyl)-2-thioxo-1,2,3,5,6,7-hexahydro-4H-pyrano[2,3-d]pyrimidin-4-one](/img/structure/B283969.png)
